(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474388
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13474388

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(8-14)13-7-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1
Standard InChI Key ZFOYJKJVEBVTBA-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC(=O)O
SMILES CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound is defined by the molecular formula C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol. Its IUPAC name, 2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid, reflects the presence of:

  • A piperidine ring with a stereospecific (S)-configuration at the third carbon.

  • A tert-butoxycarbonyl (Boc) protecting group at the nitrogen of the piperidine.

  • A carboxymethyl-amino substituent at the third position of the piperidine.

The stereochemistry is critical, as enantiomeric purity often influences biological activity. The Boc group enhances solubility and stability during synthetic processes, while the carboxymethyl moiety enables further functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
CAS Number1354016-56-0
IUPAC Name2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Stereochemistry(S)-configuration at C3

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Piperidine Core Formation: Starting from L-serine or commercially available piperidine derivatives, the Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions .

  • Carboxymethyl-Amino Introduction: The amino group at C3 is alkylated with bromoacetic acid derivatives, followed by hydrolysis to yield the carboxylic acid.

  • Purification: Chromatography or recrystallization ensures enantiomeric purity, critical for pharmaceutical applications.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionDi-tert-butyl dicarbonate, DMAP, THF, 0°C to RT85–90%
AlkylationBromoacetic acid, K₂CO₃, DMF, 60°C70–75%
Acid HydrolysisHCl (aq), reflux95%

Key challenges include controlling racemization during alkylation and optimizing solvent systems to enhance yield .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition at temperatures >40°C, necessitating storage at 2–8°C . The Boc group confers resistance to acidic conditions, while the free carboxylic acid is prone to decarboxylation under basic environments.

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO25–30
Methanol10–15
Water<1

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.70–3.10 (m, 4H, piperidine H), 3.30 (d, 2H, CH₂COOH), 4.10 (m, 1H, C3-H).

  • IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II).

  • MS (ESI+): m/z 259.2 [M+H]⁺, consistent with the molecular formula.

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms purity >98%, with a retention time of 6.7 min .

Biological Activity and Applications

Medicinal Chemistry Applications

The compound’s piperidine core is a common motif in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Preclinical studies suggest its utility as:

  • Intermediate in Drug Synthesis: Used in the preparation of checkpoint kinase (Chk1) inhibitors for oncology.

  • Enzyme Inhibitor Scaffold: Modulates aspartyl proteases involved in neurodegenerative diseases.

Table 4: Comparative Bioactivity of Piperidine Derivatives

CompoundTarget IC₅₀ (nM)Selectivity Index
(S)-3-(Carboxymethyl-amino)-piperidine-1-BocChk1: 120 ± 155.8 (vs. Chk2)
(R)-EnantiomerChk1: 450 ± 301.2
Cyclopropyl DerivativeBACE1: 85 ± 1012.4

The (S)-enantiomer shows 3.75-fold greater potency than its (R)-counterpart, highlighting the role of stereochemistry.

Comparative Analysis with Related Compounds

Structural Analogues

  • (S)-3-Amino-piperidine-1-Boc: Lacks the carboxymethyl group, reducing hydrophilicity and metabolic stability.

  • Cyclopropyl Derivative: Incorporates a cyclopropyl ring, enhancing rigidity and target affinity (BACE1 IC₅₀ = 85 nM).

Recent Advances and Future Directions

Recent work focuses on continuous flow synthesis to improve scalability and reduce racemization . Future studies aim to explore its role in PROTACs (proteolysis-targeting chimeras) and covalent inhibitor design.

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